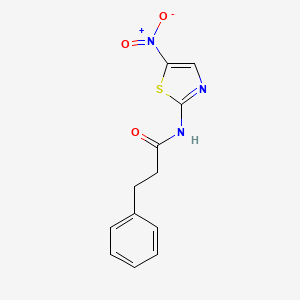
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Übersicht
Beschreibung
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide, also known as MTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with proteins involved in the NF-κB pathway, which plays a key role in the regulation of inflammation and cell survival. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for more in-depth studies of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory disorders and cancer.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-4-5-6(2)8(13)10-9-12-11-7(3)14-9/h6H,4-5H2,1-3H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDYRVXXRPPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)
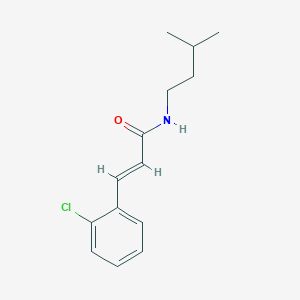
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3954226.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B3954242.png)
![N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)
![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
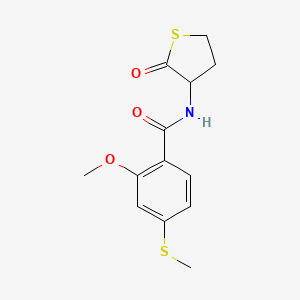
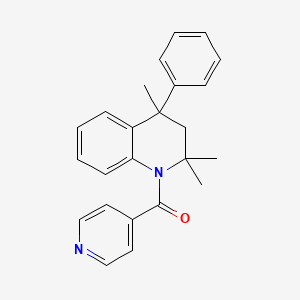
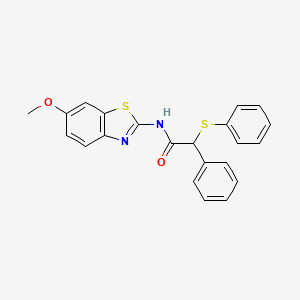
![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
![5-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3954293.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954301.png)
